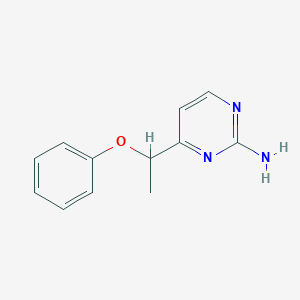

4-(1-Phenoxyethyl)pyrimidin-2-amine

Descripción

Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic and Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, largely due to its presence in the natural nucleobases cytosine, thymine, and uracil, which are integral components of DNA and RNA. bldpharm.com This biological prevalence has made pyrimidine derivatives a focal point for chemists aiming to create new therapeutic agents. The pyrimidine ring system is also found in essential vitamins such as thiamine (B1217682) (Vitamin B1) and riboflavin (B1680620) (Vitamin B2). bldpharm.com

The versatility of the pyrimidine core allows for structural modifications at various positions, enabling the fine-tuning of a molecule's biological activity. nist.gov This has led to the development of a multitude of synthetic pyrimidine-based compounds with a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. chemicalbook.comnih.gov The ability of the pyrimidine structure to act as a bioisostere for purines has further expanded its application in the design of enzyme inhibitors and receptor antagonists. nih.gov

Research Context of 2-Aminopyrimidine (B69317) Derivatives

Within the broader family of pyrimidines, 2-aminopyrimidine derivatives represent a particularly important and extensively studied class of compounds. The 2-amino group provides a key site for hydrogen bonding, which is crucial for the interaction of these molecules with biological targets. This has led to their incorporation into a number of clinically approved drugs. mdpi.com

Research into 2-aminopyrimidine derivatives is vibrant, with ongoing efforts to synthesize novel analogues and evaluate their biological activities. mdpi.comnih.gov These compounds serve as valuable starting materials for the creation of more complex heterocyclic systems, including fused pyrimidines. mdpi.com The ongoing challenge of antimicrobial resistance has also spurred significant interest in 2-aminopyrimidine derivatives as potential new antibacterial and antifungal agents.

Structural Elucidation Challenges and Opportunities in Novel Pyrimidine Systems

The synthesis of novel pyrimidine derivatives, including "4-(1-Phenoxyethyl)pyrimidin-2-amine," presents both challenges and opportunities in structural elucidation. The definitive confirmation of the structure of a newly synthesized compound is paramount and is typically achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for determining the connectivity of atoms in a molecule. However, the interpretation of NMR spectra for complex pyrimidine derivatives can be challenging due to the potential for tautomerism and the influence of various substituents on chemical shifts. chemcd.com Mass spectrometry (MS) is essential for determining the molecular weight and fragmentation pattern of a compound, providing further evidence for its proposed structure. nih.gov For unambiguous proof of structure, single-crystal X-ray diffraction is the gold standard, providing a three-dimensional model of the molecule. google.com However, obtaining crystals of suitable quality for X-ray analysis can be a significant hurdle.

While there is a wealth of information on pyrimidine derivatives in general, detailed experimental data for the specific compound "this compound" is not extensively available in peer-reviewed literature. Its existence is noted in chemical databases, providing basic information such as its CAS number, molecular formula, and weight. bldpharm.comchemcd.com

Table of Chemical Compounds

| Compound Name |

| This compound |

| Cytosine |

| Thymine |

| Uracil |

| Thiamine |

| Riboflavin |

Properties of this compound

| Property | Value | Source |

| CAS Number | 338976-07-1 | bldpharm.com |

| Molecular Formula | C₁₂H₁₃N₃O | bldpharm.comchemcd.com |

| Molecular Weight | 215.26 g/mol | bldpharm.com |

| Structure | A 2-aminopyrimidine ring substituted at the 4-position with a 1-phenoxyethyl group. | chemcd.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-(1-phenoxyethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-9(11-7-8-14-12(13)15-11)16-10-5-3-2-4-6-10/h2-9H,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIJNPSOZSWWBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NC=C1)N)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 4 1 Phenoxyethyl Pyrimidin 2 Amine and Its Analogues

Strategic Approaches to the Pyrimidine-2-amine Core Synthesis

The construction of the pyrimidine-2-amine scaffold can be broadly categorized into two main strategies: convergent synthesis, where the ring is built from acyclic precursors, and functional group interconversions on a pre-existing pyrimidine (B1678525) ring.

Convergent Synthesis via Cyclocondensation Reactions

Convergent synthesis offers a powerful and flexible approach to constructing the pyrimidine-2-amine core. This strategy involves the cyclization of open-chain precursors to form the heterocyclic ring in a single or a few steps.

A cornerstone of pyrimidine synthesis is the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as guanidine (B92328), urea, or amidines. researchgate.netnih.gov This classical approach remains a widely used and efficient method for the construction of the pyrimidine-2-amine core.

For instance, the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with guanidine is a common method. rsc.orgresearchgate.netnih.gov The reaction typically proceeds in the presence of a base, such as sodium ethoxide, and involves the initial formation of an intermediate that subsequently undergoes cyclization and dehydration to afford the pyrimidine ring. nih.gov A variety of substituted pyrimidin-2-amines can be synthesized by choosing appropriately substituted 1,3-dicarbonyl precursors. nih.gov

A one-pot synthesis of carbonyl 2-amino-pyrimidines has been developed from 1,3-diynes and guanidine in the presence of cesium carbonate and dimethyl sulfoxide (B87167) (DMSO). rsc.org In this reaction, the 1,3-diyne acts as a precursor to a buta-1,2,3-triene, and guanidine serves as the N-C-N source for the construction of the pyrimidine ring. rsc.org

| Starting Materials | Reagents | Product | Yield | Reference |

| Chalcones | Guanidine hydrochloride, NaOH, Ethanol | 4,6-disubstituted pyrimidin-2-amines | 51-69% | nih.gov |

| 1,3-Diynes | Guanidine, Cs2CO3, DMSO | Carbonyl 2-amino-pyrimidines | - | rsc.org |

| Acylethynylpyrroles | Guanidine nitrate, KOH, DMSO | Pyrrole-aminopyrimidine ensembles | up to 91% | researchgate.net |

| Addition aldehyde oil | Guanidinium nitrate, Sodium methoxide | 2-aminopyrimidine (B69317) | - | google.com |

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single operation. acs.orgacs.org This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds. acs.org

Several MCRs have been developed for the synthesis of pyrimidines. For example, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. acs.org This reaction proceeds through a sequence of condensation and dehydrogenation steps, leading to the formation of highly substituted pyrimidines with excellent regioselectivity. acs.org

Another example involves a three-component tandem reaction of ketones, ammonium (B1175870) acetate (B1210297), and N,N-dimethylformamide dimethyl acetal, promoted by ammonium iodide, to afford a broad range of substituted pyrimidines under metal- and solvent-free conditions. organic-chemistry.org

| Components | Catalyst/Promoter | Product | Key Features | Reference |

| Amidines, up to three alcohols | Iridium catalyst | Highly substituted pyrimidines | Regioselective, Sustainable | acs.org |

| Ketones, NH4OAc, N,N-dimethylformamide dimethyl acetal | NH4I | Substituted pyrimidines | Metal-free, Solvent-free | organic-chemistry.org |

| Enamines, triethyl orthoformate, ammonium acetate | ZnCl2 | 4,5-disubstituted pyrimidines | Single-step synthesis | organic-chemistry.org |

Oxidative annulation and dehydrogenative functionalization represent modern and efficient strategies for pyrimidine synthesis. organic-chemistry.org These methods often proceed under mild conditions and can tolerate a wide range of functional groups.

An example of oxidative annulation involves the reaction of anilines, aryl ketones, and DMSO, which acts as a methine equivalent, promoted by potassium persulfate (K2S2O8) to provide 4-arylpyrimidines. organic-chemistry.org

A metal-free synthesis of pyrimidines from amidines and α,β-unsaturated ketones has also been developed. This method involves a [3 + 3] annulation to form a dihydropyrimidine (B8664642) intermediate, which is then converted to the pyrimidine through visible-light-enabled photo-oxidation. researchgate.net

Functional Group Interconversions on Pre-existing Pyrimidine Rings

An alternative strategy for accessing specific pyrimidine derivatives involves the modification of a pre-existing pyrimidine ring. This approach is particularly useful when the desired substituents are difficult to introduce during the initial ring formation.

The pyrimidine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the C2, C4, and C6 positions. wikipedia.orgechemi.com This reactivity allows for the introduction of a wide variety of nucleophiles, including amines, alkoxides, and thiolates. echemi.comnih.gov

The regioselectivity of SNAr reactions on pyrimidines is influenced by the electronic nature of the ring and the position of existing substituents. echemi.comstackexchange.com Attack at the C2 and C4 positions is generally favored due to the ability of the nitrogen atoms to stabilize the resulting anionic intermediate (Meisenheimer complex). echemi.comstackexchange.com

For example, the displacement of a leaving group, such as a halogen, at the C4 position of a 2-aminopyrimidine with a phenoxide nucleophile would be a key step in the synthesis of 4-(1-phenoxyethyl)pyrimidin-2-amine. An efficient SNAr approach has been developed for the synthesis of 2-aryl and 2-alkyl pyrimidines at room temperature without the need for precious metal catalysts, utilizing Grignard reagents as nucleophiles. organic-chemistry.org

| Pyrimidine Substrate | Nucleophile | Conditions | Product | Reference |

| Halogenated pyrimidines | Various nucleophiles | - | Regioselectively substituted pyrimidines | researchgate.net |

| 2,3,4-tribromopyridine | Sodium methoxide | Methanol | 3-bromo-2,4-dimethoxypyridine | echemi.com |

| - | Aryl, heteroaryl, and alkyl magnesium halides | Room temperature | 2-aryl and 2-alkyl pyrimidines | organic-chemistry.org |

Amination Strategies for 2-Aminopyrimidine Formation

The construction of the 2-aminopyrimidine core is a fundamental step in the synthesis of the target compound and its analogues. Various amination strategies are employed to introduce the amino group at the C2 position of the pyrimidine ring.

A prevalent method involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halogen, on the pyrimidine ring with an amine. researchgate.netlibretexts.org The reactivity of the pyrimidine ring towards nucleophilic attack is inherently enhanced due to its electron-deficient nature. mdpi.com This approach is widely utilized for the synthesis of a variety of aminopyrimidine derivatives. arkat-usa.org For instance, the reaction of 2-chloropyrimidines with various amines can proceed to afford the corresponding 2-aminopyrimidine derivatives. researchgate.net These reactions can be carried out under thermal conditions, sometimes without the need for a catalyst or solvent. mdpi.comnih.gov For example, heating 2-amino-4,6-dichloropyrimidine (B145751) with a variety of amines in the presence of triethylamine (B128534) has been shown to produce 2-aminopyrimidine derivatives in good to excellent yields. mdpi.comnih.gov Microwave-assisted synthesis has also been reported as an efficient method for the preparation of 2-amino-4-chloro-pyrimidine derivatives. nih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the formation of C-N bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction allows for the coupling of amines with aryl halides under relatively mild conditions and exhibits broad substrate scope and functional group tolerance. wikipedia.orglibretexts.org The use of specific phosphine (B1218219) ligands is crucial for the efficiency of the Buchwald-Hartwig amination. wikipedia.org For instance, bidentate phosphine ligands like BINAP and DPPF have been shown to be effective for the coupling of primary amines. wikipedia.org This methodology has been successfully applied to the amination of 2-bromopyridines, providing access to secondary and tertiary aminopyridines. nih.gov

Furthermore, regioselective amination of polychloropyrimidines can be achieved. While more nucleophilic amines can directly displace a chlorine atom at the 2-position via an SNAr mechanism, the amination with aryl- and heteroarylamines often requires a palladium catalyst derived from a dialkylbiarylphosphine to achieve high efficiency and regioselectivity for the 2-position. mit.edu

Another strategy for synthesizing 2-aminopyrimidines involves the condensation of chalcones with guanidine hydrochloride in the presence of a base. hakon-art.com This method provides a straightforward route to a variety of substituted 2-aminopyrimidine derivatives. hakon-art.com Additionally, chitosan, a renewable biopolymer, has been utilized as a heterogeneous catalyst for the synthesis of 2-aminopyrimidine-5-carbonitrile (B129654) derivatives under solvent-free conditions, highlighting a greener approach. rsc.org

| Starting Material | Reagent(s) | Product | Reference(s) |

| 2-Amino-4,6-dichloropyrimidine | Substituted amine, triethylamine | 2-Aminopyrimidine derivative | mdpi.comnih.gov |

| Chalcone | Guanidine hydrochloride, NaOH | 2-Aminopyrimidine derivative | hakon-art.com |

| 2-Chloropyrimidine | Amine | 2-Aminopyrimidine derivative | researchgate.net |

| 2-Bromopyridine | Volatile amine, Pd catalyst | Secondary/tertiary aminopyridine | nih.gov |

| Guanidine, Aldehyde, Cyanoketone | Chitosan | 2-Aminopyrimidine-5-carbonitrile derivative | rsc.org |

| 2,4-Dichloropyrimidine | Dialkylamine | 2-Amino-4-chloropyrimidine | mit.edu |

| 2,4-Dichloropyrimidine | Aryl/heteroarylamine, Pd catalyst | 2-Amino-4-chloropyrimidine | mit.edu |

Installation and Derivatization of the 1-Phenoxyethyl Moiety

Once the 2-aminopyrimidine core is established, the next critical phase is the introduction and subsequent modification of the 1-phenoxyethyl side chain at the C4 position of the pyrimidine ring.

Introduction of Aryloxyalkyl Side Chains via Etherification Reactions

The formation of the ether linkage in the 1-phenoxyethyl moiety is commonly achieved through etherification reactions. The Williamson ether synthesis is a classic and widely used method for this purpose. wikipedia.orgmasterorganicchemistry.combyjus.comnumberanalytics.com This reaction involves the SN2 displacement of a halide from an alkyl halide by a phenoxide ion. wikipedia.orgmasterorganicchemistry.com The phenoxide is typically generated by treating a phenol (B47542) with a base. pharmaxchange.info For the synthesis of this compound, this would involve the reaction of a phenoxide with a 1-haloethylpyrimidine derivative. The success of the Williamson ether synthesis is dependent on the nature of the alkyl halide, with primary halides being the most suitable to avoid competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

Alkylation of phenols can also be achieved using other alkylating agents such as dimethyl sulfate (B86663) and alcohols under various conditions. alfa-chemistry.commdpi.com The choice of solvent can influence the outcome, with some solvents favoring O-alkylation while others may promote C-alkylation. pharmaxchange.info For instance, the use of dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) generally favors the formation of the O-alkylated product. pharmaxchange.info Lewis or Brønsted acids can also catalyze the alkylation of phenols with alcohols, with the significant advantage of producing water as the only byproduct. rsc.org

Stereoselective Synthesis of Chiral 1-Phenoxyethyl Substituents

The 1-phenoxyethyl group contains a chiral center, and the stereoselective synthesis of a specific enantiomer is often crucial. The Mitsunobu reaction is a powerful tool for achieving this stereoselectivity. researchgate.netrsc.orgnih.govnih.gov This reaction allows for the coupling of a chiral secondary alcohol with a pronucleophile, such as a phenol, with complete inversion of configuration at the stereocenter. researchgate.netnih.gov This is a bimolecular nucleophilic substitution reaction that proceeds via a phosphonium (B103445) salt intermediate. rsc.org By starting with a chiral 1-phenylethanol (B42297) of a specific configuration, the desired enantiomer of the 1-phenoxyethyl substituent can be obtained. The Mitsunobu reaction has been successfully employed in the synthesis of various chiral ethers and other natural products. researchgate.netnih.govnih.gov

Coupling Strategies for Aromatic and Heteroaromatic Substituents

To introduce a variety of aromatic and heteroaromatic substituents onto the pyrimidine ring, palladium-catalyzed cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate. mdpi.comrsc.orgmdpi.comnih.gov This reaction is known for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. mdpi.com For the synthesis of analogues of this compound, a suitably functionalized pyrimidine, such as a 4-chloropyrimidine (B154816) derivative, can be coupled with various aryl or heteroaryl boronic acids. Microwave irradiation has been shown to significantly accelerate Suzuki coupling reactions, often leading to higher yields in shorter reaction times with lower catalyst loadings. mdpi.com

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organozinc compound and an organic halide or triflate. wikipedia.orgnih.govyoutube.comorganic-chemistry.orgyoutube.com A key advantage of the Negishi coupling is its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org This reaction has found broad application in the synthesis of complex molecules, including natural products. wikipedia.orgyoutube.com

The Sonogashira coupling is the method of choice for introducing alkyne functionalities. researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.org This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This reaction has been utilized for the alkynylation of pyrimidines, expanding the diversity of accessible analogues. researchgate.netnih.gov

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product | Reference(s) |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Halogenated Pyrimidine | Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl/Heteroaryl-substituted Pyrimidine | mdpi.comrsc.orgmdpi.comnih.gov |

| Negishi | Organozinc Compound | Halogenated Pyrimidine | Pd or Ni catalyst | Alkyl/Aryl-substituted Pyrimidine | wikipedia.orgnih.govorganic-chemistry.org |

| Sonogashira | Terminal Alkyne | Halogenated Pyrimidine | Pd catalyst, Cu(I) co-catalyst | Alkynyl-substituted Pyrimidine | researchgate.netwikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov |

Mechanistic Investigations of Chemical Transformations Involving 4 1 Phenoxyethyl Pyrimidin 2 Amine

Detailed Reaction Pathway Elucidation in Pyrimidine (B1678525) Formation

Typically, the construction of a 2-aminopyrimidine (B69317) ring involves the condensation of a 1,3-dielectrophilic component with an N-C-N building block, most commonly guanidine (B92328). For the synthesis of 4-(1-Phenoxyethyl)pyrimidin-2-amine, a plausible pathway would involve the reaction of a β-keto ester or a related 1,3-dicarbonyl compound bearing the 1-phenoxyethyl moiety with guanidine.

The reaction pathway can be dissected into the following key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of guanidine on one of the carbonyl carbons of the 1,3-dicarbonyl precursor. This is often the rate-determining step.

Intramolecular Cyclization: Following the initial attack, an intramolecular condensation occurs where the second amino group of the guanidine derivative attacks the remaining carbonyl group, leading to a cyclic intermediate.

Dehydration: The cyclic intermediate then undergoes dehydration to form the aromatic pyrimidine ring.

The regioselectivity of the initial attack and subsequent cyclization is crucial in determining the final substitution pattern of the pyrimidine ring. The specific nature of the 1,3-dicarbonyl precursor, including the steric and electronic properties of the substituents, will dictate the preferred reaction pathway. For instance, the use of a β-keto ester of the type R-CO-CH(OPh)-COOR' would be a logical starting point.

Alternative synthetic routes to substituted pyrimidines exist, such as those starting from enamines, alkynes, or through multicomponent reactions. organic-chemistry.orgnih.gov For example, a three-component coupling reaction involving a functionalized enamine, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) could also be envisioned for the construction of the pyrimidine core. organic-chemistry.org

Mechanistic Aspects of Nucleophilic Substitution on Pyrimidine Rings

The pyrimidine ring in this compound is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNA_r). This reactivity is particularly pronounced at the C2, C4, and C6 positions, which are ortho or para to the ring nitrogen atoms. stackexchange.com The presence of the amino group at C2 and the 1-phenoxyethyl group at C4 significantly influences the regioselectivity and rate of such substitutions.

The generally accepted mechanism for SNA_r reactions on pyrimidine rings proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies using kinetic isotope effects and computational analyses have provided evidence that some SNA_r reactions may in fact proceed through a concerted mechanism. nih.gov

Key mechanistic considerations for nucleophilic substitution on the this compound ring include:

Position of Attack: Nucleophilic attack is most likely to occur at the C6 position, as the C2 and C4 positions are already substituted. The C6 position is activated by both ring nitrogens.

Leaving Group: For a substitution to occur, a suitable leaving group would need to be present on the ring, which is not the case in the parent molecule. However, if a derivative with a leaving group at C6 (e.g., a halogen) were synthesized, it would be susceptible to displacement by nucleophiles.

Nature of the Nucleophile: The reactivity will depend on the nature of the attacking nucleophile. Stronger nucleophiles will generally react faster.

Stability of the Intermediate: In a stepwise mechanism, the stability of the anionic Meisenheimer intermediate is crucial. The negative charge in the intermediate is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring. stackexchange.com The substituents at C2 and C4 can also influence the stability of this intermediate through electronic and steric effects.

It is important to note that the amino group at C2 is a strong electron-donating group, which could potentially decrease the electrophilicity of the pyrimidine ring towards nucleophilic attack compared to an unsubstituted pyrimidine.

Kinetic and Thermodynamic Considerations in Amine and Ether Linkage Formation

The formation of the amine and ether linkages in this compound is governed by both kinetic and thermodynamic factors.

Amine Linkage Formation:

The C2-amine bond is typically formed during the initial pyrimidine ring synthesis, as discussed in section 3.1. The thermodynamics of this process are generally favorable due to the formation of a stable aromatic heterocyclic ring. Kinetically, the reaction rate is dependent on the reactivity of the guanidine nucleophile and the dicarbonyl electrophile, as well as reaction conditions such as temperature and catalyst. researchgate.net

Ether Linkage Formation (Side Chain Attachment):

The phenoxyethyl side chain can be introduced either by starting with a pre-functionalized 1,3-dicarbonyl compound or by a separate nucleophilic substitution reaction on a pyrimidine precursor. If the side chain is attached via a nucleophilic substitution reaction (e.g., reacting a 4-chloro-2-aminopyrimidine with 1-phenoxyethanol), the following considerations apply:

Thermodynamics: The equilibrium position of the reaction will depend on the relative bond strengths of the bond being broken (e.g., C-Cl) and the bond being formed (C-O), as well as any steric strain in the product.

Kinetics: The rate of the substitution reaction is influenced by the nucleophilicity of the phenoxide, the electrophilicity of the carbon atom on the pyrimidine ring, and the nature of the leaving group. The reaction is typically subject to kinetic control, where the product formed is the one that is formed fastest, which may not necessarily be the most thermodynamically stable product. nih.gov

Studies on related systems have shown that the formation of heterocyclic amines can be significantly influenced by temperature and the presence of precursors, following first-order kinetics in some cases. researchgate.net The thermodynamics and kinetics of such reactions can be modulated by solvent effects and the presence of catalysts.

Advanced Spectroscopic and Structural Characterization Techniques for 4 1 Phenoxyethyl Pyrimidin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules in solution. researchgate.net For 4-(1-Phenoxyethyl)pyrimidin-2-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is essential for a complete assignment of its atomic framework.

¹H NMR Spectroscopy: This technique provides information about the chemical environment, number, and connectivity of protons. The spectrum of this compound is expected to show characteristic signals for the protons on the pyrimidine (B1678525) and phenoxy rings, the methine proton at the chiral center, the methyl group protons, and the protons of the primary amine. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring would cause its protons to resonate at a lower field. semanticscholar.org

¹³C NMR Spectroscopy: This method offers insights into the carbon backbone of the molecule. Each unique carbon atom produces a distinct signal, with its chemical shift indicating its hybridization and electronic environment. The spectrum would differentiate between the aromatic carbons of the two rings, the aliphatic methine and methyl carbons, and the carbons within the pyrimidine ring. chemicalbook.comwisc.edu

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are pivotal for establishing atomic connectivity. COSY spectra reveal proton-proton coupling, for instance, between the methine proton and the protons of the adjacent methyl group. HSQC spectra correlate protons to their directly attached carbons, enabling unambiguous assignment of both ¹H and ¹³C signals. preprints.org

Predicted NMR Data for this compound

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions. d = doublet, t = triplet, q = quartet, br s = broad singlet.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Pyrimidine-H5 | 8.2-8.4 (d) | 158-160 |

| Pyrimidine-H6 | 6.7-6.9 (d) | 110-112 |

| -NH₂ | 5.0-6.0 (br s) | - |

| Phenoxy-H (ortho) | 6.8-7.0 (d) | 115-117 |

| Phenoxy-H (meta) | 7.2-7.4 (t) | 129-131 |

| Phenoxy-H (para) | 6.9-7.1 (t) | 121-123 |

| -CH(O)- | 5.8-6.0 (q) | 75-78 |

| -CH₃ | 1.6-1.8 (d) | 22-25 |

| Pyrimidine-C2 | - | 162-164 |

| Pyrimidine-C4 | - | 168-170 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₁₂H₁₃N₃O, HRMS would confirm this composition by matching the experimental mass of the protonated molecule, [M+H]⁺, to its theoretical value with high precision.

Tandem mass spectrometry (MS/MS) is employed for fragmentation analysis, which elucidates the molecular structure by breaking the parent ion into smaller, characteristic fragment ions. nih.gov For this compound, predictable fragmentation would involve cleavage at the ether linkage and alpha-cleavage adjacent to the pyrimidine ring. libretexts.org

Expected HRMS Data and Fragmentation Pattern

| Ion | Formula | Theoretical m/z | Description |

| [M+H]⁺ | C₁₂H₁₄N₃O⁺ | 216.1131 | Molecular Ion |

| [M-C₆H₅O]⁺ | C₆H₈N₃⁺ | 122.0713 | Loss of the phenoxy group |

| [M-CH₃]⁺ | C₁₁H₁₀N₃O⁺ | 200.0818 | Loss of a methyl radical |

| [C₆H₅O]⁺ | C₆H₅O⁺ | 93.0335 | Phenoxy cation |

| [C₅H₅N₃]⁺ | C₅H₅N₃⁺ | 108.0505 | Pyrimidinyl fragment |

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis

Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups within a molecule by measuring its absorption of infrared radiation, which corresponds to specific vibrational modes. ijirset.com

The FTIR spectrum of this compound is expected to show distinct bands characteristic of its functional groups. The primary amine (-NH₂) group will be identified by a pair of N-H stretching vibrations. spectroscopyonline.com Aromatic and aliphatic C-H stretches, as well as C=N and C=C stretching from the aromatic rings, will also be present. researchgate.net A prominent C-O stretching band will confirm the presence of the ether linkage. ijirset.com

Expected FTIR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (asymmetric and symmetric) | 3300-3500 | Medium |

| Aromatic C-H stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H stretch | 2850-3000 | Medium |

| C=N stretch (pyrimidine) | 1600-1650 | Strong |

| C=C stretch (aromatic rings) | 1400-1600 | Medium-Strong |

| N-H bend | 1580-1650 | Medium |

| C-O stretch (ether) | 1200-1250 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Conformation

For the chiral molecule this compound, X-ray crystallography is invaluable for unambiguously determining the absolute stereochemistry (R or S configuration) of the stereocenter. nih.gov This information is critical, as the biological properties of enantiomers can differ significantly. Furthermore, the analysis reveals the molecule's solid-state conformation, detailing the spatial relationship between the pyrimidine and phenoxy moieties.

Advanced Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC, GC)

Chromatographic methods are indispensable for assessing the purity of chemical compounds and for the separation of isomers.

High-Performance Liquid Chromatography (HPLC): This is a primary tool for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would typically be used to quantify the purity of a sample.

Gas Chromatography (GC): GC can be employed for purity analysis if the compound is thermally stable and can be volatilized without decomposition.

Chiral Chromatography: As a specialized form of HPLC, chiral chromatography is essential for the analysis of enantiomers. Using a chiral stationary phase, it is possible to separate the R and S enantiomers of this compound. This separation allows for the determination of the enantiomeric excess (ee), a critical quality attribute for chiral compounds.

Summary of Chromatographic Techniques and Their Applications

| Technique | Typical Stationary Phase | Typical Mobile Phase | Application |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water | Purity assessment |

| Gas Chromatography (GC) | Polysiloxane-based (e.g., DB-5) | Inert gas (e.g., Helium, Nitrogen) | Purity assessment |

| Chiral HPLC | Chiral selector (e.g., polysaccharide-based) | Hexane/Isopropanol | Separation of enantiomers, determination of enantiomeric excess |

Strategic Derivatization and Chemical Modification of 4 1 Phenoxyethyl Pyrimidin 2 Amine for Research Exploration

Chemical Modifications of the Pyrimidine (B1678525) Ring System

The pyrimidine core is a privileged scaffold in medicinal chemistry, and its strategic modification is a key aspect of drug design. nih.gov The electronic nature of the pyrimidine ring in 4-(1-Phenoxyethyl)pyrimidin-2-amine is influenced by the electron-donating primary amine at the C2 position and the bulky phenoxyethyl group at the C4 position.

The reactivity of the pyrimidine ring is significantly dictated by its substituents. The 2-amino group is a strong activating group, increasing the electron density of the ring and making it more susceptible to electrophilic attack. Conversely, the positions ortho and para to the nitrogen atoms in the ring are electron-deficient. This electronic push-pull nature governs the selectivity of further substitutions.

For instance, the presence of halogen substituents, such as chloro, bromo, or fluoro, on the pyrimidine ring can serve as a reactive handle for cross-coupling reactions like the Suzuki or Sonogashira reactions. nih.govacs.org These reactions allow for the introduction of aryl, heteroaryl, or alkynyl groups, significantly expanding the chemical space around the core structure. The electronic properties of these introduced groups can, in turn, modulate the biological activity of the resulting derivatives. nih.gov

Table 1: Influence of Substituents on Pyrimidine Ring Reactivity

| Substituent at C5 or C6 | Electronic Effect | Influence on Reactivity | Potential Reactions |

| Halogen (e.g., -Cl, -Br) | Electron-withdrawing | Activates the ring for nucleophilic aromatic substitution; provides a handle for cross-coupling. | Suzuki, Stille, Buchwald-Hartwig, Sonogashira coupling. |

| Nitro (-NO2) | Strong electron-withdrawing | Deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution. | Nucleophilic aromatic substitution. |

| Alkoxy (-OR) | Electron-donating | Activates the ring towards electrophilic substitution. | Electrophilic aromatic substitution. |

Achieving regioselectivity in the functionalization of the pyrimidine ring is paramount for targeted synthesis. In 2-aminopyrimidine (B69317) systems, electrophilic substitution, such as nitration or halogenation, would likely occur at the C5 position, which is activated by the 2-amino group.

Conversely, nucleophilic aromatic substitution (SNAr) is a powerful tool for modifying pyrimidine rings, especially when a good leaving group like a halogen is present. For example, if a chloro or bromo substituent were introduced at the C6 position of this compound, it could be selectively displaced by various nucleophiles (e.g., amines, thiols, alkoxides) to introduce new functionalities. The synthesis of various 2,4-diaminopyrimidine (B92962) derivatives often proceeds by the sequential and regioselective substitution of chlorine atoms on a dichloropyrimidine starting material. nih.gov

Directed ortho-metalation (DoM) is another advanced strategy that could be employed. While the primary amine might interfere, its conversion to a directing group could allow for regioselective deprotonation and subsequent reaction with an electrophile at the C5 or C6 position.

Transformations of the Primary Amine Functionality

The primary amine at the C2 position is a key functional group, offering a rich site for a variety of chemical transformations. nih.gov

The primary amine of this compound can be readily alkylated or acylated. nsc.ruyoutube.com Alkylation, typically performed with alkyl halides in the presence of a base, can introduce one or two alkyl groups to the nitrogen atom. Reductive amination offers an alternative route to mono-alkylation. sci-hub.in

Acylation with acyl chlorides or anhydrides under basic conditions yields the corresponding amides. This transformation is often used in SAR studies to probe the importance of the hydrogen bond donor capability of the amino group and to introduce a variety of substituents. nih.gov The resulting amides can exhibit different physicochemical properties, such as lipophilicity and metabolic stability, compared to the parent amine.

Table 2: Representative Alkylation and Acylation Reactions of 2-Aminopyrimidines

| Reaction Type | Reagent Example | Product Type |

| Mono-alkylation | Methyl iodide (CH₃I) with K₂CO₃ | Secondary amine (2-(Methylamino)pyrimidine derivative) |

| Di-alkylation | Excess Methyl iodide (CH₃I) with strong base | Tertiary amine (2-(Dimethylamino)pyrimidine derivative) |

| Acylation | Acetyl chloride (CH₃COCl) with pyridine (B92270) | Amide (N-(Pyrimidin-2-yl)acetamide derivative) |

| Sulfonylation | Tosyl chloride (TsCl) with triethylamine (B128534) | Sulfonamide (N-(Pyrimidin-2-yl)sulfonamide derivative) |

The primary amine can react with aldehydes or ketones under acidic catalysis to form imines, also known as Schiff bases. libretexts.orgchemistrysteps.com This reaction is reversible and involves the initial nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. libretexts.orgkhanacademy.org The formation of an imine replaces the C=O double bond of the carbonyl compound with a C=N double bond. chemistrysteps.com

While primary amines form imines, reaction with a secondary amine would lead to an enamine. libretexts.orglibretexts.org Since this compound is a primary amine, it will form imine derivatives upon reaction with aldehydes or ketones. These imine derivatives can be stable compounds themselves or can serve as intermediates for further reactions, such as reduction to a secondary amine.

For analytical purposes, such as in chromatography, the primary amine can be derivatized to enhance its detectability or improve its chromatographic behavior. mdpi.com Derivatizing agents like dansyl chloride or fluorescamine (B152294) react with the primary amine to yield highly fluorescent products, enabling sensitive detection in techniques like HPLC. For gas chromatography (GC), silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create more volatile derivatives. nih.govresearchgate.net

From a synthetic standpoint, the primary amine can be converted into other functional groups. For example, through a Sandmeyer-type reaction, the amine could be converted to a diazonium salt, which can then be replaced by a variety of other substituents (e.g., -OH, -CN, -halogen). This opens up a wide range of possibilities for further diversification of the pyrimidine scaffold. Another strategic application is the use of the amine for traceless directing group strategies in more complex synthetic sequences. nih.gov

Modifications of the Phenoxyethyl Side Chain

The phenoxyethyl side chain of this compound is a crucial structural motif that significantly influences the molecule's interaction with its biological targets. Strategic derivatization and chemical modification of this side chain are key strategies in medicinal chemistry to explore and optimize the compound's pharmacological profile. These modifications can be broadly categorized into two main areas: alterations to the substituents on the terminal phenyl ring and modifications of the ethyl linker and the ether oxygen atom. Such changes can profoundly impact binding affinity, selectivity, metabolic stability, and pharmacokinetic properties.

Alterations to the Phenyl Ring Substituents

The electronic and steric properties of substituents on the phenyl ring of the phenoxyethyl moiety play a pivotal role in defining the structure-activity relationship (SAR) of this class of compounds. Research on analogous pyrimidine-based structures has demonstrated that even minor changes to this ring can lead to significant differences in biological activity.

The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) is a common strategy. Halogens can alter the electronic distribution of the phenyl ring and can participate in specific interactions, such as halogen bonding, with the target protein. nih.gov For instance, studies on disubstituted pyrrolo[2,3-d]pyrimidines showed that halo substitutions at the third and fourth positions of an aniline (B41778) ring resulted in compounds with 2.5 to 6-fold more potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) compared to existing drugs. nih.gov Mono-substitution with a 3-bromo group has also been shown to confer dual inhibitory activity against both EGFR and ErbB2. nih.gov

Other substituents, such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups, can also modulate activity. In some pyrrolopyrimidine series, the inclusion of hydroxy and methoxy groups on the phenyl ring led to compounds with high selectivity for EGFR. nih.gov Conversely, in other cases, electron-withdrawing groups like -OCH3 and -NO2 have been associated with poor inhibitory activity. nih.gov The position of the substituent is also critical; for example, in a series of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, a methyl group on the pyridine ring was found to noticeably increase the analgesic effect, but its impact on anti-inflammatory properties varied significantly depending on its position. mdpi.com

The table below summarizes findings from research on analogous pyrimidine derivatives, illustrating the impact of phenyl ring modifications on biological activity.

| Parent Scaffold | Substituent (R) | Biological Target/Assay | Observed Activity/Potency | Reference |

| Pyrrolo[2,3-d]pyrimidine | 3-Bromo | EGFR/ErbB2 Kinase | Dual inhibitory activity | nih.gov |

| Pyrrolo[2,3-d]pyrimidine | 3,4-Dichloro | EGFR Kinase | 2.5-6x more potent than reference drugs | nih.gov |

| Pyrrolo[2,3-d]pyrimidine | Methoxy/Hydroxy | EGFR Kinase | High selectivity for EGFR | nih.gov |

| 2-Anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one | Variation on 6-phenyl ring | Wee1 Kinase | Did not markedly alter preference over c-Src kinase | nih.gov |

Modifications of the Ethyl Linker and Oxygen Atom

The ethyl linker and the ether oxygen atom that connect the pyrimidine core to the phenyl ring are also prime targets for chemical modification to enhance a compound's properties. Altering the length, rigidity, or chemical nature of this linker can affect the molecule's conformation and how it fits into a binding pocket.

Modifying the length of the alkyl chain is a fundamental approach. For example, in a series of 2,4-disubstituted pyrimidines, increasing the alkyl chain length of a substituent from a methyl to a propyl group led to superior acetylcholinesterase (AChE) inhibition. nih.gov This suggests that optimizing the length of the linker can lead to better interactions with the target. Another strategy involves altering the linker's composition, such as by introducing fluorine atoms. The use of a difluoromethylene (-CF2-) linker has been explored in pyrimidine derivatives designed as EGFR inhibitors. researchgate.net

Bioisosteric replacement of the ether oxygen atom is another sophisticated strategy aimed at improving metabolic stability, altering polarity, or introducing new interactions. nih.gov An ether linkage can be susceptible to metabolic cleavage. Replacing the oxygen atom with a bioisostere—a substituent with similar physical or chemical properties—can mitigate this while preserving or enhancing biological activity. Potential bioisosteric replacements for the ether oxygen include:

Thioether (S): Replacing the oxygen with a sulfur atom can increase metabolic stability and alter the bond angle and lipophilicity.

Amine (NH or NR): Introducing a nitrogen atom creates a hydrogen bond donor and changes the polarity and basicity of the linker.

Selenophene or N-Acylhydrazone: More complex bioisosteric replacements, such as heterocycles, have been used to substitute amide linkages, a strategy that could be adapted to replace the ether bond. nih.gov

The following table provides examples from related compound series where linker modifications have been investigated.

| Parent Scaffold | Linker Modification | Biological Target/Assay | Observed Outcome | Reference |

| N-benzylpyrimidine | C4-Alkylpiperazine (Methyl vs. Propyl) | Acetylcholinesterase (AChE) | Propyl group showed superior inhibition (IC50 = 15.3 µM) compared to methyl (IC50 = 24.9 µM). | nih.gov |

| Pyrimidine Derivative | -CF2- linker | EGFR Kinase (L858R/T790M) | Compounds with this linker showed good potency in ELISA assays. | researchgate.net |

These examples underscore the importance of systematically exploring modifications to the phenoxyethyl side chain to develop compounds with improved therapeutic potential.

Q & A

Q. Methodological Answer :

- Key Steps :

- Nucleophilic substitution : React pyrimidin-2-amine derivatives with phenoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the phenoxyethyl group .

- Coupling reactions : Use transition-metal catalysis (e.g., Pd-mediated Buchwald-Hartwig amination) to enhance regioselectivity and reduce side products .

- Critical Conditions :

- Yield Optimization : Monitor reaction progress via TLC or HPLC to terminate reactions at 85–90% conversion, minimizing degradation .

Which spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

- Primary Tools :

- Advanced Support :

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .

- Computational modeling : Compare experimental IR spectra with DFT-calculated vibrational modes to validate structural assignments .

How can researchers address challenges in purifying this compound?

Q. Methodological Answer :

- Common Issues :

- Co-elution of by-products (e.g., unreacted pyrimidin-2-amine) due to similar polarity.

- Thermal instability during distillation.

- Solutions :

- Preparative HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate closely related impurities .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .

- Flash chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for cost-effective bulk purification .

Advanced Research Questions

How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Q. Methodological Answer :

- In Silico Workflow :

- Docking studies : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize candidates with high binding affinity .

- QSAR modeling : Corolate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental IC₅₀ values to predict activity .

- MD simulations : Assess ligand-protein stability over 100 ns trajectories to identify robust interactions .

- Validation : Synthesize top-ranked derivatives and test in vitro (e.g., enzymatic inhibition assays) .

What strategies resolve contradictions in reported biological activity data for pyrimidin-2-amine derivatives?

Q. Methodological Answer :

- Root Causes :

- Variability in assay conditions (e.g., ATP concentration in kinase assays).

- Impurity-driven false positives/negatives.

- Resolution Steps :

- Standardize protocols : Adopt uniform assay buffers (e.g., 25 mM Tris-HCl, pH 7.4) and controls .

- Impurity profiling : Use LC-MS to quantify and exclude batches with >2% impurities .

- Orthogonal assays : Confirm activity in cell-based models (e.g., cytotoxicity in MCF-7 cells) alongside biochemical assays .

How can green chemistry principles be applied to the synthesis of this compound?

Q. Methodological Answer :

- Sustainable Modifications :

- Solvent-free synthesis : Utilize mechanochemical grinding (e.g., ball milling) to reduce waste .

- Catalyst recovery : Immobilize Pd catalysts on magnetic nanoparticles for reuse in coupling reactions .

- Energy efficiency : Replace conventional heating with microwave-assisted synthesis (30 min vs. 12 h) .

- Metrics : Track E-factor (kg waste/kg product) and atom economy to benchmark improvements .

What interdisciplinary approaches enhance mechanistic studies of this compound’s reactivity?

Q. Methodological Answer :

- Combined Techniques :

- In situ FTIR : Monitor intermediate formation during reactions (e.g., imine tautomerization) .

- Kinetic isotope effects : Use deuterated analogs to identify rate-determining steps in substitution pathways .

- Theoretical modeling : Map potential energy surfaces (Gaussian 16) to predict regioselectivity in electrophilic attacks .

- Collaboration : Partner with computational chemists and spectroscopists to integrate experimental and theoretical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.